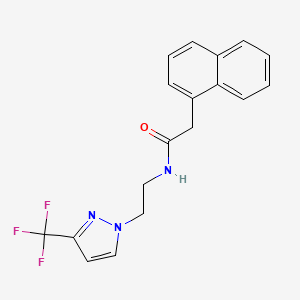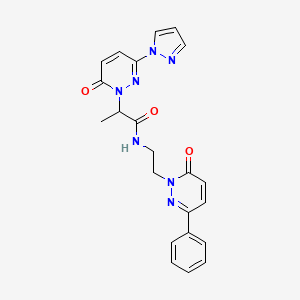![molecular formula C8H10O4 B2712756 2,8-Dioxaspiro[4.5]decane-1,4-dione CAS No. 2092415-35-3](/img/structure/B2712756.png)
2,8-Dioxaspiro[4.5]decane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dioxaspiro[45]decane-1,4-dione is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system
Mechanism of Action
Target of Action
Similar compounds have been found to interact with delta opioid receptors . These receptors are a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
The exact mode of action of 2,8-Dioxaspiro[4Based on the structure and the known activity of similar compounds, it can be hypothesized that 2,8-dioxaspiro[45]decane-1,4-dione might interact with its targets, possibly leading to changes in cellular signaling .
Biochemical Pathways
Compounds with similar structures have been found to interact with the opioid signaling pathway .
Result of Action
Similar compounds have been found to have analgesic effects, suggesting that 2,8-dioxaspiro[45]decane-1,4-dione might also have potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
It is known that spiro compounds, which include 2,8-Dioxaspiro[4.5]decane-1,4-dione, have wide applications in various fields such as medicine .
Molecular Mechanism
It is suggested that the compound may bind to the orthosteric site based on docking and molecular dynamic simulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dioxaspiro[4.5]decane-1,4-dione typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions usually include heating the mixture under reflux to facilitate the formation of the desired product .
Industrial Production Methods: For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dioxaspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diones.
Reduction: Reduction reactions can convert the dione groups into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted spiro compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2,8-Dioxaspiro[4.5]decane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the area of pain management and anti-inflammatory drugs.
Industry: The compound is used in the production of polymers and materials with unique mechanical and thermal properties
Comparison with Similar Compounds
- 6,10-Dioxaspiro[4.5]decane-7,9-dione
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 2,8-Diazaspiro[4.5]decan-1-one
Comparison: 2,8-Dioxaspiro[4.5]decane-1,4-dione is unique due to its specific spirocyclic structure and the presence of two oxygen atoms in the ring system. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 6,10-Dioxaspiro[4.5]decane-7,9-dione has different substitution patterns and reactivity, while 2,8-Diazaspiro[4.5]decan-1-one contains nitrogen atoms, leading to different biological interactions and applications .
Properties
IUPAC Name |
2,8-dioxaspiro[4.5]decane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-6-5-12-7(10)8(6)1-3-11-4-2-8/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUIGYKVHGGEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)




![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2712680.png)
![4-(2H-1,3-benzodioxol-5-yl)-1-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2712681.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2712682.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)


![N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2712693.png)

